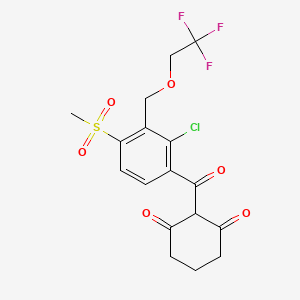
Fmoc-Dopa(isopropylidene ketal)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dopa(isopropylidene ketal)-OH: is a specialized compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a derivative of the amino acid Dopa (dihydroxyphenylalanine) modified with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an isopropylidene ketal group. This compound is often utilized in peptide synthesis and other biochemical studies due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dopa(isopropylidene ketal)-OH typically involves several steps:
Protection of Dopa: : The amino group of Dopa is protected using the Fmoc group through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Ketal: : The hydroxyl groups of Dopa are then converted to their ketal form using an isopropylidene protecting group. This is achieved by reacting Dopa with acetone in the presence of an acid catalyst like p-toluenesulfonic acid.
Hydrolysis: : The final step involves hydrolysis to obtain This compound .
Industrial Production Methods
In an industrial setting, the synthesis of This compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Fmoc-Dopa(isopropylidene ketal)-OH: undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form quinones.
Reduction: : The compound can be reduced to form dihydroxyphenylalanine derivatives.
Substitution: : The Fmoc group can be removed by treatment with a base such as piperidine, allowing for further peptide synthesis.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.
Reduction: : Reducing agents like sodium borohydride are often used.
Substitution: : Piperidine in methanol is typically used to remove the Fmoc group.
Major Products Formed
Quinones: : Resulting from the oxidation of hydroxyl groups.
Dihydroxyphenylalanine derivatives: : Formed through reduction reactions.
Peptides: : Resulting from the substitution and subsequent peptide coupling reactions.
Aplicaciones Científicas De Investigación
Fmoc-Dopa(isopropylidene ketal)-OH: is widely used in scientific research due to its unique properties:
Peptide Synthesis: : It serves as a building block in the synthesis of peptides and proteins.
Biology: : Used in studies involving neurotransmitters and their receptors.
Medicine: : Investigated for its potential therapeutic applications in neurodegenerative diseases.
Industry: : Employed in the development of functional materials and biocompatible hydrogels.
Mecanismo De Acción
The mechanism by which Fmoc-Dopa(isopropylidene ketal)-OH exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: : The compound interacts with enzymes and receptors involved in neurotransmitter synthesis and metabolism.
Pathways: : It may influence pathways related to oxidative stress, neuroprotection, and cellular signaling.
Comparación Con Compuestos Similares
Fmoc-Dopa(isopropylidene ketal)-OH: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other Fmoc-protected amino acids, Dopa derivatives without the ketal group, and related peptides.
Uniqueness: : The presence of the isopropylidene ketal group provides additional stability and reactivity, making it particularly useful in specific synthetic applications.
Propiedades
IUPAC Name |
3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZLOTJPHMTVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-](/img/structure/B8071689.png)
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-](/img/structure/B8071692.png)


![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/structure/B8071697.png)
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bS)-](/img/structure/B8071701.png)
![2-Furanpropanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B8071705.png)
![5-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8071713.png)
![Methyl (1R,6S)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B8071725.png)


![1-[(3Ar,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione](/img/structure/B8071755.png)
![Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate](/img/structure/B8071767.png)
